Cas no 151623-58-4 (5,6-dihydronaphthalene-2-carboxylic acid)
5,6-dihydronaphthalene-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5,6-dihydronaphthalene-2-carboxylic acid
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- Inchi: 1S/C11H10O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h2,4-7H,1,3H2,(H,12,13)
- InChI Key: ZIOKEAPOECTGSN-UHFFFAOYSA-N
- SMILES: C1=C2C(CCC=C2)=CC=C1C(O)=O
Computed Properties
- Exact Mass: 174.068079557g/mol
- Monoisotopic Mass: 174.068079557g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 37.3Ų
5,6-dihydronaphthalene-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D456868-2.5mg |
5,6-dihydronaphthalene-2-carboxylic acid |
151623-58-4 | 2.5mg |
$ 70.00 | 2022-06-05 | ||
| TRC | D456868-5mg |
5,6-dihydronaphthalene-2-carboxylic acid |
151623-58-4 | 5mg |
$ 95.00 | 2022-06-05 | ||
| TRC | D456868-25mg |
5,6-dihydronaphthalene-2-carboxylic acid |
151623-58-4 | 25mg |
$ 340.00 | 2022-06-05 | ||
| Enamine | EN300-172805-0.05g |
5,6-dihydronaphthalene-2-carboxylic acid |
151623-58-4 | 95% | 0.05g |
$474.0 | 2023-09-20 | |
| Enamine | EN300-172805-0.1g |
5,6-dihydronaphthalene-2-carboxylic acid |
151623-58-4 | 95% | 0.1g |
$619.0 | 2023-09-20 | |
| Enamine | EN300-172805-0.25g |
5,6-dihydronaphthalene-2-carboxylic acid |
151623-58-4 | 95% | 0.25g |
$883.0 | 2023-09-20 | |
| Enamine | EN300-172805-0.5g |
5,6-dihydronaphthalene-2-carboxylic acid |
151623-58-4 | 95% | 0.5g |
$1393.0 | 2023-09-20 | |
| Enamine | EN300-172805-1.0g |
5,6-dihydronaphthalene-2-carboxylic acid |
151623-58-4 | 95% | 1g |
$1785.0 | 2023-06-04 | |
| Enamine | EN300-172805-2.5g |
5,6-dihydronaphthalene-2-carboxylic acid |
151623-58-4 | 95% | 2.5g |
$3501.0 | 2023-09-20 | |
| Enamine | EN300-172805-5.0g |
5,6-dihydronaphthalene-2-carboxylic acid |
151623-58-4 | 95% | 5g |
$5179.0 | 2023-06-04 |
5,6-dihydronaphthalene-2-carboxylic acid Related Literature
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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N. Soin,D. Boyer,K. Prashanthi,S. Sharma,A. A. Narasimulu,J. Luo,T. H. Shah,E. Siores,T. Thundat Chem. Commun., 2015,51, 8257-8260
Additional information on 5,6-dihydronaphthalene-2-carboxylic acid
5,6-Dihydronaphthalene-2-Carboxylic Acid: A Comprehensive Overview
The compound with CAS No. 151623-58-4, commonly referred to as 5,6-dihydronaphthalene-2-carboxylic acid, is a significant organic compound in the realm of chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential applications in various fields. In this article, we will delve into its chemical structure, physical properties, synthesis methods, and recent advancements in its applications.
5,6-Dihydronaphthalene-2-carboxylic acid belongs to the family of naphthoic acids, which are derivatives of naphthalene with carboxylic acid groups. The compound's structure consists of a naphthalene ring system with a partially hydrogenated ring (specifically the 5,6 positions) and a carboxylic acid group attached at the 2-position. This structure imparts unique electronic and steric properties to the molecule, making it a versatile building block for various chemical transformations.
Recent studies have highlighted the importance of naphthoic acids in the development of advanced materials. For instance, researchers have explored the use of 5,6-dihydronaphthalene-2-carboxylic acid in the synthesis of high-performance polymers and organic semiconductors. The partially saturated ring system in this compound allows for enhanced conjugation and electron mobility, which are critical properties for applications in electronics.
In terms of physical properties, 5,6-dihydronaphthalene-2-carboxylic acid exhibits a melting point of approximately 180°C and a boiling point around 380°C under standard conditions. Its solubility in common solvents such as water and ethanol is moderate, which makes it suitable for various solution-based chemical reactions. The compound is also known for its stability under normal storage conditions, provided it is protected from moisture and light.
The synthesis of 5,6-dihydronaphthalene-2-carboxylic acid typically involves multi-step processes that include oxidation or reduction reactions. One common method involves the oxidation of tetralin (1,2-dihydronaphthalene) followed by functionalization to introduce the carboxylic acid group. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound.
Applications of 5,6-dihydronaphthalene-2-carboxylic acid span across multiple disciplines. In materials science, it serves as an intermediate in the production of specialty polymers and coatings. Its ability to form stable polymer networks makes it valuable for applications requiring high thermal stability and mechanical strength. Additionally, researchers have investigated its potential as a precursor for organic light-emitting diodes (OLEDs), where its electronic properties contribute to improved device performance.
In the field of pharmaceuticals, naphthoic acids like 5,6-dihydronaphthalene-2-carboxylic acid have shown promise as scaffolds for drug development. Their hydrophobic nature and ability to form hydrogen bonds make them suitable for targeting specific biological pathways. Recent studies have explored their potential as inhibitors for certain enzymes involved in disease pathways.
Environmental applications are another area where 5,6-dihydronaphthalene-2-carboxylic acid has found relevance. Its ability to act as a sorbent for heavy metals has been studied in contaminated water treatment systems. The compound's high surface area and chemical stability make it an attractive candidate for such applications.
Looking ahead, ongoing research aims to further optimize the synthesis methods and expand the range of applications for 5,6-dihydronaphthalene-2-carboxylic acid. Collaborative efforts between chemists and material scientists are expected to unlock new possibilities in areas such as energy storage devices and advanced composites.
In conclusion, 5,6-dihydronaphthalene-2-carboxylic acid (CAS No. 151623-58-4) is a versatile compound with significant potential across multiple industries. Its unique chemical structure and favorable physical properties make it an invaluable tool in modern chemistry. As research continues to uncover new applications and improve synthesis techniques, this compound is poised to play an even more prominent role in future technological advancements.
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